

In-Depth Technical Guide to the Molar Extinction Coefficient of Coumarin 314T

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Compound of Interest

Compound Name: Coumarin 314T

Cat. No.: B053786

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This technical guide provides a comprehensive overview of the molar extinction coefficient of **Coumarin 314T**, a widely used fluorescent dye. The document details its photophysical properties in various solvents, outlines a precise experimental protocol for the determination of its molar absorptivity, and illustrates a key application in a detailed experimental workflow.

Core Concept: Molar Extinction Coefficient

The molar extinction coefficient (ϵ), also known as molar absorptivity, is a fundamental characteristic of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is crucial for quantitative analysis, particularly in determining the concentration of a substance in solution using the Beer-Lambert law.

Quantitative Data: Molar Extinction Coefficient of Coumarin 314T

The molar extinction coefficient of **Coumarin 314T** is highly dependent on the solvent environment due to solvatochromic effects. The following table summarizes the available data on the molar extinction coefficient and maximum absorption wavelength (λ_{max}) of **Coumarin 314T** in different solvents.

Solvent	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) (M-1cm-1)	Reference
Ethanol	436	46,800	
Methanol	435	Not explicitly stated, but absorption spectrum is available.	[1]

Note: Data for other common laboratory solvents such as DMSO, acetonitrile, and chloroform for **Coumarin 314T** are not readily available in the searched literature. Researchers should determine these values experimentally for their specific applications.

Experimental Protocol: Determination of Molar Extinction Coefficient

This section provides a detailed methodology for the experimental determination of the molar extinction coefficient of **Coumarin 314T**. The protocol is based on the principles of UV-Visible spectrophotometry and the Beer-Lambert law.

Objective: To determine the molar extinction coefficient of **Coumarin 314T** in a specific solvent at its maximum absorption wavelength (λ_{max}).

Materials:

- **Coumarin 314T**
- Spectrophotometric grade solvent (e.g., ethanol)
- Analytical balance
- Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
- Micropipettes
- Quartz cuvettes (1 cm path length)

- UV-Visible spectrophotometer

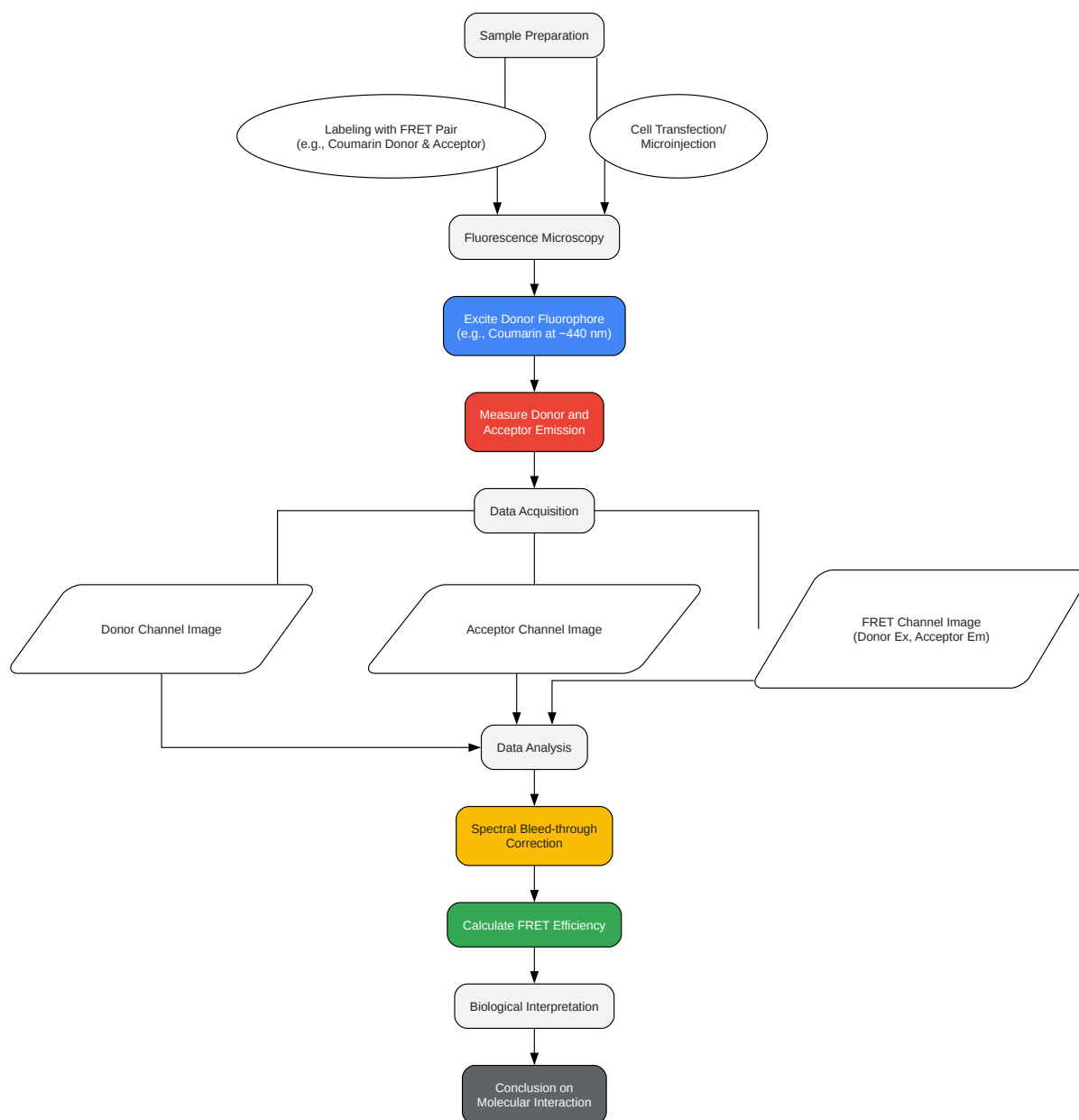
Procedure:

- Stock Solution Preparation:
 - Accurately weigh a small amount of **Coumarin 314T** (e.g., 1-2 mg) using an analytical balance.
 - Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
- Preparation of Serial Dilutions:
 - Perform a series of dilutions from the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the spectrophotometer to scan a wavelength range that includes the expected λ_{max} of **Coumarin 314T** in the chosen solvent (e.g., 350-550 nm).
- Blank Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.
- Absorbance Measurement of Dilutions:
 - Starting with the most dilute solution, rinse the cuvette with a small amount of the solution, then fill the cuvette.

- Place the cuvette in the spectrophotometer and record the full absorption spectrum.
- Identify the wavelength of maximum absorbance (λ_{max}).
- Record the absorbance value at λ_{max} .
- Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.
- Data Analysis:
 - Plot a graph of absorbance at λ_{max} (on the y-axis) versus the concentration of the **Coumarin 314T** solutions (on the x-axis).
 - Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law ($A = \epsilon cl$).
 - The slope of the line will be equal to the molar extinction coefficient (ϵ) multiplied by the path length of the cuvette (l). Since the path length is typically 1 cm, the slope is equal to ϵ .
 - The molar extinction coefficient is expressed in units of $\text{M}^{-1}\text{cm}^{-1}$.

Visualization: Experimental Workflow for FRET Microscopy

Coumarin 314T and its derivatives are often employed as donor fluorophores in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions. The following diagram illustrates a typical experimental workflow for a FRET microscopy study.



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References

- 1. exciton.luxottica.com [exciton.luxottica.com]
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